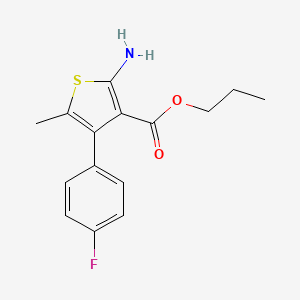
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, is a chemical entity that is presumed to have a thiophene core with a fluorophenyl group and an amino group attached to it, along with a propyl ester group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied. These related compounds include a quinazolinone derivative with a fluorophenyl group and a cyclohexadiene derivative also containing a fluorophenyl group .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the quinazolinone derivative was synthesized through a sulfur arylation reaction . Similarly, the cyclohexadiene derivative was prepared from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of this compound would likely involve a strategic selection of starting materials and reaction conditions tailored to introduce the propyl ester group into the thiophene framework.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using single-crystal X-ray diffraction. The quinazolinone derivative crystallizes in a monoclinic system with specific unit cell parameters, and its structure was refined to a high degree of precision . The cyclohexadiene derivative crystallizes in an orthorhombic space group, and its structure features an intramolecular N–H…O hydrogen bond that forms a specific graph-set motif . These analyses provide insights into the potential molecular geometry and intermolecular interactions that could be expected for this compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of an amino group and a fluorophenyl group suggests potential for various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. The specific chemical reactions of this compound would depend on the reactivity of the thiophene ring and the influence of the substituents on its electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were characterized using techniques such as Raman spectroscopy, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods provide information on the stability, vibrational modes, and electronic transitions of the compounds. For this compound, similar analytical techniques would likely reveal its thermal stability, molecular vibrations, and absorption properties, which are crucial for understanding its potential applications.
科学的研究の応用
Chemical and Physicochemical Studies
Compounds with similar structural features, such as aromatic rings, carboxylate groups, and substituted thiophenes, are often subjects of chemical and physicochemical studies. These compounds, due to their structural diversity, play a critical role in various scientific research applications, including the development of pharmacophores, the study of molecular dynamics, and the investigation of peptide secondary structures. For example, the paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) has been extensively used in studies involving peptides and peptide synthesis, highlighting the importance of such structural features in analyzing backbone dynamics and peptide secondary structure through various spectroscopic methods (Schreier et al., 2012).
Synthesis and Application in Drug Development
The synthesis of compounds with complex structures, such as those containing fluorophenyl and thiophene moieties, is of significant interest in drug development. These compounds are often key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of drugs. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, demonstrating the role of such compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).
Novel Applications in Disease Diagnosis and Therapy
Compounds with fluorophenyl and thiophene groups are also investigated for their applications in disease diagnosis and therapy. For example, amyloid imaging ligands containing similar structural motifs are used for measuring amyloid in vivo in the brain of patients with Alzheimer's disease, showcasing their importance in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
作用機序
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and minimize any potential side effects .
特性
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-3-8-19-15(18)13-12(9(2)20-14(13)17)10-4-6-11(16)7-5-10/h4-7H,3,8,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXRTHCCVOXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167775 |
Source


|
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904998-66-9 |
Source


|
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






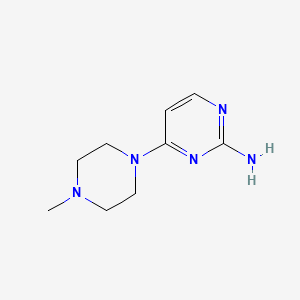

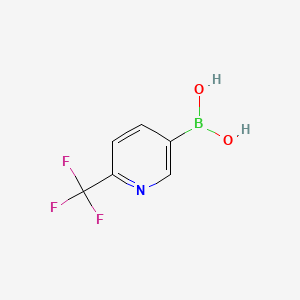

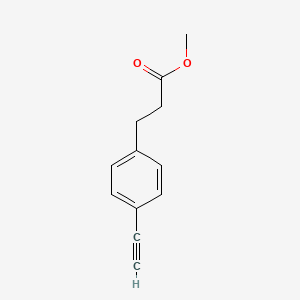
![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)
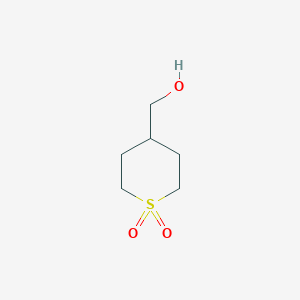
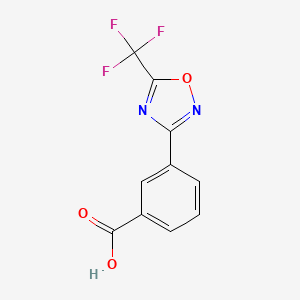
![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)